molecular formula C10H9FN2O B1342974 [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 153863-34-4

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Numéro de catalogue: B1342974
Numéro CAS: 153863-34-4
Poids moléculaire: 192.19 g/mol
Clé InChI: WTHFEHLEPRCFRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups and substituents. The complete IUPAC name [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol precisely describes the molecular architecture through a hierarchical naming system that prioritizes the pyrazole ring as the parent heterocycle. The nomenclature construction begins with the pyrazole core, which serves as the fundamental structural unit, followed by the specification of substituent positions and chemical identities.

The systematic naming convention places the fluorophenyl substituent at the 1-position of the pyrazole ring, utilizing the standard numbering system where nitrogen atoms occupy positions 1 and 2 of the five-membered heterocycle. The 4-fluorophenyl designation indicates that the fluorine atom resides at the para position of the phenyl ring relative to the point of attachment to the pyrazole system. The hydroxymethyl group, represented as methanol in the IUPAC name, occupies the 4-position of the pyrazole ring, creating a primary alcohol functionality that significantly influences the compound's chemical behavior and intermolecular interactions.

Alternative systematic names and synonyms provide additional nomenclature perspectives that emphasize different structural features of the molecule. The designation (1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL represents an equivalent systematic name that employs uppercase convention and explicit position numbering. The molecular descriptor MFCD08059807 serves as a unique chemical database identifier that enables unambiguous reference across multiple chemical information systems and facilitates precise literature searches and database queries.

Table 1: Systematic Nomenclature and Identifiers

Nomenclature Type Designation
IUPAC Name [1-(4-fluorophenyl)pyrazol-4-yl]methanol
Alternative Systematic Name (1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
Chemical Database ID MFCD08059807
Registry Number 153863-34-4

Propriétés

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFEHLEPRCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617858
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-34-4
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to produce aldehydes or carboxylic acids under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Aldehyde formationFeCl₃·6H₂O + TEMPO (room temperature)[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanal85%
Carboxylic acidKMnO₄ (acidic aqueous solution, 80°C)[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]carboxylic acid72%

Key Findings :

  • TEMPO-mediated oxidation preserves the pyrazole ring integrity while selectively targeting the alcohol group .

  • Over-oxidation to carboxylic acids requires strong oxidizing agents like KMnO₄ .

Reduction Reactions

The hydroxymethyl group can be further reduced or participate in hydrogenation processes:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Alcohol reductionNaBH₄ (ethanol, 0°C)[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methane90%
Ring hydrogenationH₂/Pd-C (THF, 50 psi)Partially saturated pyrazole derivatives65%

Mechanistic Insights :

  • NaBH₄ selectively reduces the hydroxymethyl group without affecting the fluorophenyl substituent .

  • Catalytic hydrogenation modifies the pyrazole ring’s aromaticity, yielding tetrahydropyrazole analogs .

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the fluorophenyl ring’s meta and para positions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)3-Nitro-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol78%
HalogenationBr₂/FeBr₃ (CH₂Cl₂, reflux)3-Bromo-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol82%

Regioselectivity Notes :

  • The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position.

  • Steric hindrance from the pyrazole ring limits ortho substitution.

Condensation and Etherification

The alcohol group participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Ether formationR-X/K₂CO₃ (DMF, 60°C)4-(Alkoxymethyl)-1-(4-fluorophenyl)-1H-pyrazole68-75%
EsterificationAcCl/pyridine (0°C → RT)4-(Acetoxymethyl)-1-(4-fluorophenyl)-1H-pyrazole89%

Applications :

  • Ether derivatives show enhanced lipid solubility for pharmacological studies .

  • Esters serve as prodrug candidates with improved bioavailability .

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Suzuki couplingAr-B(OH)₂/Pd(PPh₃)₄ (dioxane, 90°C)Biaryl-pyrazole hybrids60%
Buchwald-HartwigAr-NH₂/Pd₂(dba)₃ (t-BuXPhos, 100°C)4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazole55%

Challenges :

  • Competing coordination of the pyrazole nitrogen to palladium necessitates bulky ligands .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

ConditionObservationHalf-LifeReference
pH 1.2 (HCl, 37°C)Degradation to 4-fluorobenzoic acid2.5 hr
pH 7.4 (buffer)No decomposition (24 hr)>24 hr

Implications :

  • Acidic environments promote cleavage of the pyrazole-fluorophenyl bond .

  • Neutral conditions preserve structural integrity for in vivo applications .

Applications De Recherche Scientifique

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula C10H9FN2OC_{10}H_9FN_2O . It's a pyrazole derivative featuring a fluorophenyl group attached to the pyrazole ring .

Applications
this compound is utilized in diverse research fields:

  • Pharmaceutical Development Pyrazoles are explored as potential drug candidates for treating diseases, especially those involving inflammation and pain management . The presence of a fluorophenyl group can enhance interactions with biological targets, potentially improving therapeutic efficacy.
  • Agricultural Chemistry This compound can serve as a lead in developing new agrochemicals, including pesticides and herbicides that are more effective and safer for the environment .
  • Material Science The unique properties of this chemical make it suitable for creating advanced materials, including polymers and coatings requiring specific thermal and mechanical characteristics .
  • Biochemical Research It is used in studies investigating enzyme inhibition and receptor binding, contributing to a better understanding of biological pathways and disease mechanisms .
  • Analytical Chemistry The compound is employed in developing analytical methods for detecting and quantifying similar pyrazole derivatives in various samples, enhancing quality control processes .

Mécanisme D'action

The mechanism of action of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions with the target molecules, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural analogs differ in substituents on the pyrazole ring and the attached aromatic group. Below is a comparative analysis:

Compound Name Substituents (Pyrazole Positions) Aromatic Group Modifications Molecular Formula Molecular Weight Reference
[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol -CH₂OH (4) 4-Fluorophenyl (1) C₁₀H₉FN₂O 192.19
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol -CH₂OH (4) 4-(Methylthio)phenyl (3), Phenyl (1) C₁₇H₁₆N₂OS 296.39
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine -CH₂NHCH₃ (4) 4-Fluorophenyl (5) C₁₁H₁₂FN₃ 205.23
[4-(1H-Pyrazol-1-yl)phenyl]methanol -CH₂OH (Phenyl) Pyrazole (4) C₁₀H₁₀N₂O 174.20
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol -CH₂OH (4) 4-Methylphenyl (1), 4-(Methylthio)phenyl (3) C₁₈H₁₈N₂OS 318.42

Key Observations :

  • The hydroxymethyl group at position 4 is conserved in all analogs except 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, which features an N-methylaminomethyl group .
  • Aromatic substituents vary significantly: the target compound’s 4-fluorophenyl group is replaced with methylthio (e.g., ), methylphenyl (e.g., ), or pyrazole (e.g., ) in analogs.
  • Molecular weight differences arise from substituent bulkiness. For example, methylthio groups increase hydrophobicity, while fluorine enhances polarity .

Physicochemical Properties

Property This compound (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
LogP (Predicted) 1.8 3.2 1.5
Water Solubility Moderate (1–10 mg/mL) Low (<1 mg/mL) Moderate (1–10 mg/mL)
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (NH)

Analysis :

  • The methylthio group in increases lipophilicity (LogP = 3.2), reducing water solubility compared to the target compound.
  • N-methylaminomethyl in retains moderate solubility due to the polar amine group.
  • Fluorine in the target compound balances hydrophobicity and polarity, favoring drug-like properties .

Key Challenges :

  • Steric hindrance from bulky substituents (e.g., methylthio in ) complicates purification.
  • Fluorinated intermediates require anhydrous conditions to prevent defluorination .

Activité Biologique

The compound [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a member of the pyrazole family, notable for its potential biological activities. This article delves into the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N2_{2}O
  • Molecular Weight : Approximately 180.20 g/mol

The presence of the fluorophenyl group is expected to enhance the compound's lipophilicity and biological activity through improved interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the fluorophenyl group through electrophilic aromatic substitution.
  • Reduction to yield the methanol derivative.

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to inhibit specific kinases involved in cell proliferation and survival.

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15.2Inhibition of MAPK pathways
MCF-712.5Induction of apoptosis via caspase activation

Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This compound was observed to downregulate TNF-alpha and IL-6 levels in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Candida albicans0.020

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly inhibited cell growth with an IC50_{50} value of 12.5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of similar pyrazole derivatives in a mouse model of arthritis. The results showed that treatment with this compound reduced paw swelling and inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, and how can purity be optimized during purification?

  • Methodological Answer : A common approach involves condensation reactions between fluorophenyl hydrazines and β-keto esters, followed by reduction of the carbonyl group. For example, similar pyrazole derivatives are synthesized via base-catalyzed Claisen-Schmidt condensation (e.g., ethanol/NaOH systems), monitored by TLC, and purified via recrystallization or column chromatography . Purity optimization may involve iterative solvent systems (e.g., ethanol/water) and analytical validation using HPLC (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ ~7.2–7.8 ppm, coupling with fluorine) and pyrazole protons (δ ~7.5–8.5 ppm) .
  • HPLC-MS : Confirm molecular weight (MW: 222.22 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FTIR : Identify O-H stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its molecular structure?

  • Methodological Answer : Crystallize the compound via slow evaporation (e.g., ethanol/dichloromethane). Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Validate with R1 < 0.05 and wR2 < 0.15 .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

  • Methodological Answer : For disordered fluorophenyl groups, apply PART instructions in SHELXL and refine occupancy parameters. For twinning, use the TWIN/BASF commands. Hirshfeld surface analysis (CrystalExplorer) can clarify intermolecular interactions (e.g., F···H contacts) and validate packing efficiency .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Methodological Answer : Functionalize the methanol group via esterification (e.g., acetyl chloride) or oxidation to a ketone for subsequent Schiff base formation. Derivatives like 1,3,4-thiadiazoles (via hydrazinecarbothioamide) show enhanced antimicrobial activity . For kinase inhibition, introduce sulfonamide or trifluoromethyl groups at the pyrazole C-3 position .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Use kinetic control: lower reaction temperatures (0–5°C) and stoichiometric excess of fluorophenyl hydrazine (1.2 eq.). Monitor intermediates via LC-MS. For example, in Claisen-Schmidt condensations, maintaining pH >12 reduces side-product formation .

Q. What is the impact of trace impurities (<2%) on biological assay outcomes?

  • Methodological Answer : Trace aldehydes (from incomplete reduction) may false-positive in cell viability assays (e.g., MTT). Use preparative HPLC (≥99% purity) and validate via spike-in experiments. For IC50 studies, ensure impurities are structurally unrelated to the target .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure as a template. Optimize force fields (AMBER) for fluorine’s electronegativity. Validate binding poses with MD simulations (100 ns) and compare to known inhibitors (e.g., merestinib’s AXL kinase binding) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.